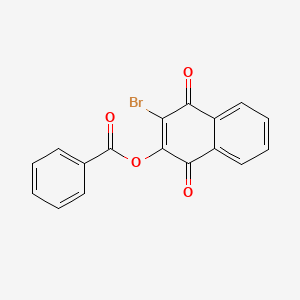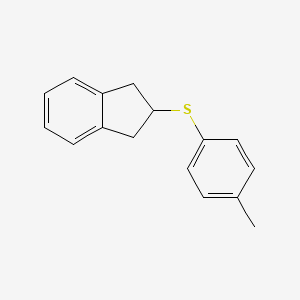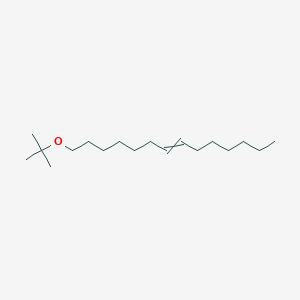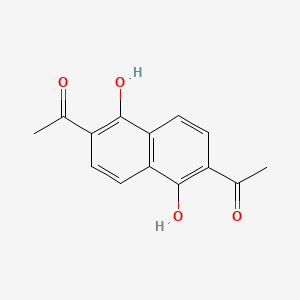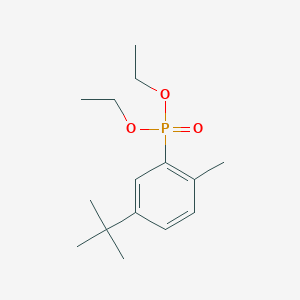
Dibutyl oxopropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl oxopropanedioate, also known as dibutyl malonate, is an organic compound with the chemical formula C9H16O4. It is a diester derived from malonic acid and butanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl oxopropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.
Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a strong base like sodium ethoxide.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products
Hydrolysis: Malonic acid and butanol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Aplicaciones Científicas De Investigación
Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl oxopropanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of butyl groups.
Dimethyl oxopropanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of butyl groups.
Diisobutyl oxopropanedioate (Diisobutyl malonate): Similar structure but with isobutyl groups instead of butyl groups.
Uniqueness
Dibutyl oxopropanedioate is unique due to its specific reactivity and the properties imparted by the butyl groups. These properties can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
92778-48-8 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
dibutyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
RRKNRHIOERXTHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=O)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
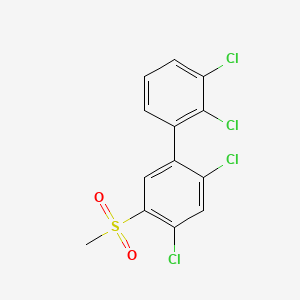
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
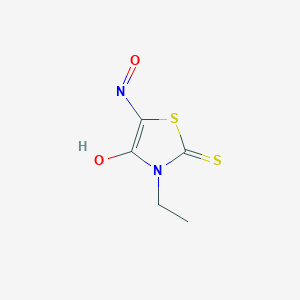
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)


![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
